Cas no 1162-56-7 (6-Dehydroprogesterone)

6-Dehydroprogesterone 化学的及び物理的性質

名前と識別子

-

- Pregna-4,6-diene-3,20-dione

- 6-DEHYDROPROGESTERONE

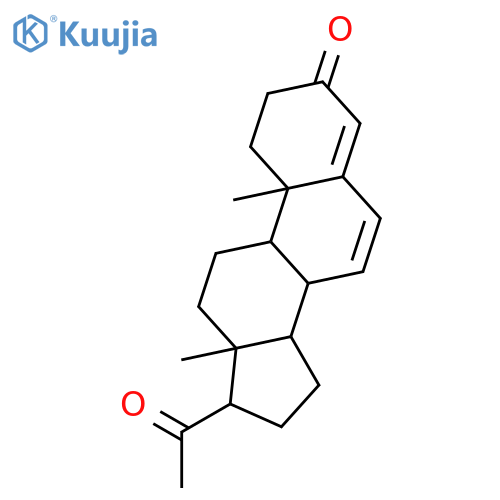

- (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

- 4,6-PREGNADIEN-3,20-DIONE

- 4,6-pregnadiene-3,20-dione

- 6,7-Didehydroprogesterone

- 6-DEHYDROPROGESTERONE HPLC

- CIS-DYDROGESTERONE

- Dehydroprogesterone

- pregna-4,6-diene-2,30-dione

- Δ6-Progesterone

- delta6-Progesterone

- EF38VA583P

- Delta-6-progesterone

- 6-Dehydropprogesterone

- .delta.6-Progesterone

- JGMOKGBVKVMRFX-LEKSSAKUSA-N

- BCP18804

- RL00626

- EBD2201793

- Q064

- BC219378

- A

- 6-Dehydropregesteron

- Dydrogesterone impurity B

- AK115068

- SCHEMBL606817

- A803583

- PROGESTERONE IMPURITY H [EP IMPURITY]

- AKOS015902046

- 1162-56-7

- UNII-EF38VA583P

- Pregna-4,6-diene-3,20-dione (?6-Progesterone)

- CHEMBL4101936

- AC-4529

- P2623

- Pregna-4,6-diene-3,20-dione (Delta6-Progesterone)

- Q27277145

- MFCD00199858

- DYDROGESTERONE IMPURITY B [EP IMPURITY]

- CS-0155158

- AS-15619

- J-524052

- PROGESTERONE IMPURITY H (EP IMPURITY)

- DYDROGESTERONE IMPURITY B (EP IMPURITY)

- 6-Dehydroprogesterone

-

- MDL: MFCD00199858

- インチ: 1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1

- InChIKey: JGMOKGBVKVMRFX-LEKSSAKUSA-N

- ほほえんだ: O=C(C([H])([H])[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])=C([H])C4=C([H])C(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 312.20904

- どういたいしつりょう: 312.209

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 628

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 34.1

じっけんとくせい

- 色と性状: Not available

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 144.0 to 148.0 deg-C

- ふってん: 462.8±45.0 °C at 760 mmHg

- フラッシュポイント: 172.2±25.7 °C

- 屈折率: 1.556

- PSA: 34.14

- LogP: 4.49950

- じょうきあつ: 0.0±1.1 mmHg at 25°C

- 最大波長(λmax): 283(EtOH)(lit.)

6-Dehydroprogesterone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- セキュリティの説明: H303+H313+H110

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

6-Dehydroprogesterone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P302256-25g |

6-Dehydroprogesterone |

1162-56-7 | ≥98% | 25g |

¥1839.90 | 2023-09-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2623-1G |

Pregna-4,6-diene-3,20-dione |

1162-56-7 | >98.0%(GC) | 1g |

¥160.00 | 2024-04-18 | |

| Chemenu | CM247930-250mg |

Pregna-4,6-diene-3,20-dione |

1162-56-7 | 97% | 250mg |

$*** | 2023-04-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-491656-25mg |

6-Dehydroprogesterone, |

1162-56-7 | 25mg |

¥827.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P866744-200mg |

Pregna-4,6-diene-3,20-dione |

1162-56-7 | ≥98% | 200mg |

¥284.00 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P97520-1g |

Pregna-4,6-diene-3,20-dione |

1162-56-7 | 1g |

¥956.0 | 2021-09-04 | ||

| TRC | D231520-100mg |

6-Dehydroprogesterone |

1162-56-7 | 100mg |

$ 270.00 | 2023-09-08 | ||

| Chemenu | CM247930-10g |

Pregna-4,6-diene-3,20-dione |

1162-56-7 | 97% | 10g |

$*** | 2023-04-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P866744-5g |

Pregna-4,6-diene-3,20-dione |

1162-56-7 | ≥98% | 5g |

¥3,920.00 | 2022-06-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XA927-200mg |

6-Dehydroprogesterone |

1162-56-7 | 97% | 200mg |

342.0CNY | 2021-07-12 |

6-Dehydroprogesterone サプライヤー

6-Dehydroprogesterone 関連文献

-

1. Applications of high-potential quinones. Part I. The mechanism of dehydrogenation of steroidal ketones by 2,3-dichloro-5,6-dicyanobenzoquinoneA. B. Turner,H. J. Ringold J. Chem. Soc. C 1967 1720

-

M. Gerloch,R. Mason Annu. Rep. Prog. Chem. 1966 63 689

-

Jonathan Bogaerts,Filip Desmet,Roy Aerts,Patrick Bultinck,Wouter Herrebout,Christian Johannessen Phys. Chem. Chem. Phys. 2020 22 18014

-

4. Molecular conformations. Part III. X-ray analysis of 17aβ-p-bromobenzenesulphonyloxy-17α-methyl-19-nor-9β,10α-D-homoandrost-4-en-3-oneR. T. Puckett,G. A. Sim,A. D. Cross,J. B. Siddall J. Chem. Soc. B 1967 783

-

Mordecai B. Rubin,Erich C. Blossey,Albert P. Brown,James E. Vaux J. Chem. Soc. C 1970 57

-

6. Stereochemistry of the cucurbitacins. Crystal and molecular structure and absolute configuration of datiscoside bis-(p-iodobenzoate) dihydrateRoderic J. Restivo,Robert F. Bryan,S. Morris Kupchan J. Chem. Soc. Perkin Trans. 2 1973 892

-

Robert W. Lancaster,Lisa D. Harris,David Pearson CrystEngComm 2011 13 1775

-

B. Ellis,S. P. Hall,V. Petrow,D. M. Williamson J. Chem. Soc. 1962 22

-

9. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compoundsDavid N. Kirk,Harold C. Toms,Christal Douglas,Karen A. White,Kelvin E. Smith,Shahid Latif,Robert W. P. Hubbard J. Chem. Soc. Perkin Trans. 2 1990 1567

-

T. L. Popper,F. E. Carlon,O. Gnoj J. Chem. Soc. C 1970 1344

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives

6-Dehydroprogesteroneに関する追加情報

6-Dehydroprogesterone (CAS No. 1162-56-7): A Comprehensive Overview

6-Dehydroprogesterone (CAS No. 1162-56-7) is a naturally occurring steroid hormone that has garnered significant attention in recent years due to its unique biological properties and potential therapeutic applications. This compound, also known as pregnanediol, is a derivative of progesterone and plays a crucial role in various physiological processes. The CAS No. 1162-56-7 identifier uniquely distinguishes this compound in scientific literature, ensuring accurate referencing and research continuity.

Recent studies have highlighted the anti-inflammatory properties of 6-Dehydroprogesterone, making it a promising candidate for treating conditions such as arthritis and inflammatory bowel disease. Researchers have found that this compound can modulate the activity of immune cells, reducing cytokine production and alleviating inflammation. These findings underscore the potential of pregnanediol as a novel therapeutic agent in the field of immunology.

In addition to its anti-inflammatory effects, 6-Dehydroprogesterone has been shown to possess neuroprotective properties. Experimental models have demonstrated that this compound can protect against oxidative stress and neuronal damage, offering potential benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of pregnanediol to cross the blood-brain barrier further enhances its therapeutic potential in neurological disorders.

The synthesis of 6-Dehydroprogesterone involves a multi-step process that typically begins with the extraction of progesterone from natural sources or its chemical synthesis. Advanced techniques, including enzymatic conversions and chromatographic purification, are employed to ensure high purity levels. The CAS No. 1162-56-7 designation is critical in identifying this compound during manufacturing and quality control processes.

Recent advancements in biotechnology have enabled the large-scale production of pregnanediol through microbial fermentation, offering a sustainable alternative to traditional extraction methods. This approach not only reduces environmental impact but also enhances the scalability of production, making 6-Dehydroprogesterone more accessible for research and commercial applications.

The pharmacokinetics of 6-Dehydroprogesterone have been extensively studied, revealing its rapid absorption and metabolism in vivo. Clinical trials have demonstrated that this compound exhibits minimal systemic toxicity, further supporting its safety profile for therapeutic use. The CAS No. 1162-56-7 identifier ensures consistency in reporting these findings across scientific studies.

One of the most exciting developments involving pregnanediol is its application in cosmetics and skincare products. Its ability to regulate sebum production and reduce skin inflammation makes it an ideal ingredient for treating acne and other dermatological conditions. The inclusion of CAS No. 1162-56-7 in cosmetic formulations has opened new avenues for personalized skincare solutions.

Furthermore, 6-Dehydroprogesterone has shown promise in the field of oncology, with studies indicating its potential to inhibit tumor growth and metastasis. Preclinical models have demonstrated that this compound can induce apoptosis in cancer cells while sparing healthy tissue, highlighting its role as a selective anticancer agent.

The discovery of novel analogs and derivatives of pregnanediol continues to expand its therapeutic potential. Researchers are exploring modified versions of this compound to enhance bioavailability, efficacy, and specificity for target pathways. These innovations are expected to pave the way for next-generation treatments across multiple disease areas.

In conclusion, 6-Dehydroprogesterone (CAS No. 1162-56-7) stands at the forefront of biomedical research due to its diverse biological activities and promising therapeutic applications. From anti-inflammatory effects to neuroprotection and oncology, this compound represents a versatile tool for addressing unmet medical needs. As research progresses, the CAS No. 1162-56-7 designation will remain integral to advancing our understanding and utilization of this valuable steroid hormone.

1162-56-7 (6-Dehydroprogesterone) 関連製品

- 13215-88-8(4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone)

- 63-05-8(Androstenedione)

- 107868-30-4(Exemestane)

- 382-45-6(Adrenosterone)

- 5173-46-6(Estra-4,9-Diene-3,17-Dione)

- 152-62-5(Dydrogesterone)

- 977-79-7(Medrogestone)

- 19457-55-7(1,2-Dihydro Exemestane)

- 57-83-0(Progesterone)

- 734-32-7(19-Norandrostenedione)